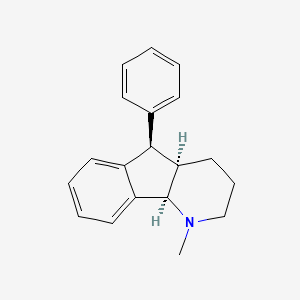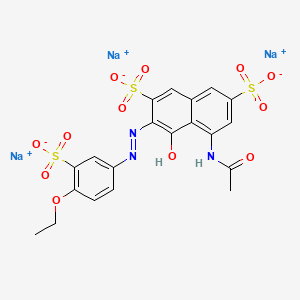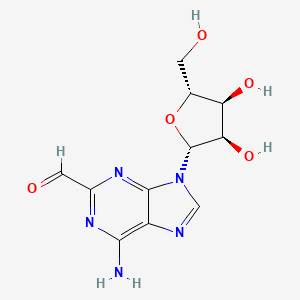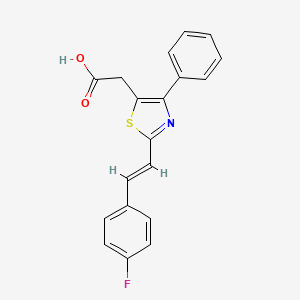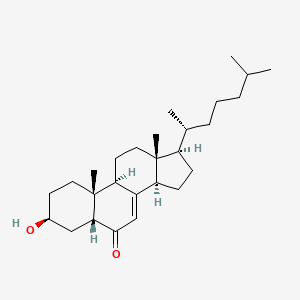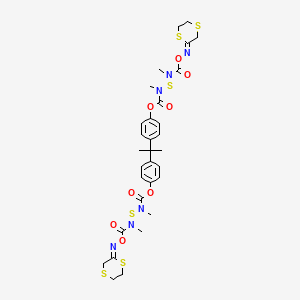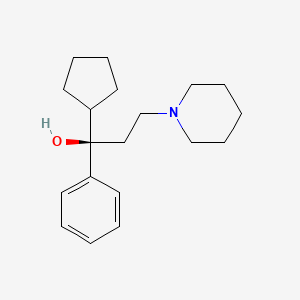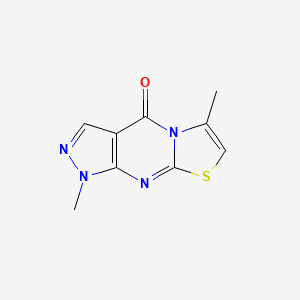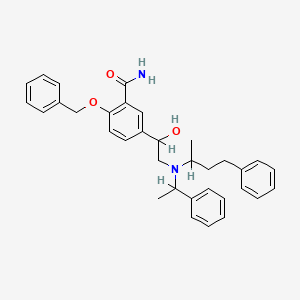
2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable halogenated benzene derivative under basic conditions to form the benzyloxy group.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Amino Group Addition: The amino group is introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Final Coupling: The final step involves coupling the intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, such as reducing the amide group to an amine using lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amide group can yield an amine.
科学的研究の応用
2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets it interacts with.
類似化合物との比較
Similar Compounds
2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzyl alcohol: Similar structure but with a benzyl alcohol group instead of an amide.
Uniqueness
The uniqueness of 2-(Benzyloxy)-5-(1-hydroxy-2-((alpha-methylbenzyl)(1-methyl-3-phenylpropyl)amino)ethyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
84963-40-6 |
|---|---|
分子式 |
C34H38N2O3 |
分子量 |
522.7 g/mol |
IUPAC名 |
5-[1-hydroxy-2-[4-phenylbutan-2-yl(1-phenylethyl)amino]ethyl]-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C34H38N2O3/c1-25(18-19-27-12-6-3-7-13-27)36(26(2)29-16-10-5-11-17-29)23-32(37)30-20-21-33(31(22-30)34(35)38)39-24-28-14-8-4-9-15-28/h3-17,20-22,25-26,32,37H,18-19,23-24H2,1-2H3,(H2,35,38) |
InChIキー |
PVTYWJRBWJGPBU-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CC=C1)N(CC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)N)O)C(C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



